molecular formula C13H11NO5S B3335483 p-Toluenesulfonic acid, o-nitrophenyl ester CAS No. 1226-48-8

p-Toluenesulfonic acid, o-nitrophenyl ester

Cat. No.: B3335483
CAS No.: 1226-48-8
M. Wt: 293.3 g/mol
InChI Key: QTBPIGIEYBYSPR-UHFFFAOYSA-N
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Description

p-Toluenesulfonic acid, o-nitrophenyl ester: is an organic compound with the chemical formula C13H11NO5S. It is a derivative of p-toluenesulfonic acid and is known for its applications in organic synthesis and various chemical reactions. This compound is characterized by the presence of a toluenesulfonyl group attached to an o-nitrophenyl ester, making it a versatile reagent in chemical research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-toluenesulfonic acid, o-nitrophenyl ester typically involves the reaction of p-toluenesulfonyl chloride with o-nitrophenol in the presence of a base such as pyridine. The reaction is carried out in an aprotic solvent, often at room temperature, to yield the desired ester. The general reaction can be represented as follows: [ \text{p-Toluenesulfonyl chloride} + \text{o-Nitrophenol} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: On an industrial scale, the production of this compound involves similar reaction conditions but may include additional steps for purification and isolation of the product. Techniques such as recrystallization and azeotropic drying with toluene are commonly employed to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: p-Toluenesulfonic acid, o-nitrophenyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield p-toluenesulfonic acid and o-nitrophenol.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

Scientific Research Applications

Chemistry: p-Toluenesulfonic acid, o-nitrophenyl ester is widely used as a reagent in organic synthesis. It serves as a protecting group for alcohols and amines, facilitating selective reactions in complex molecules.

Biology and Medicine: In biological research, this compound is used in the synthesis of various bioactive molecules. It plays a role in the development of pharmaceuticals and agrochemicals due to its ability to introduce functional groups into target molecules.

Industry: Industrially, this compound is employed in the production of polymers, resins, and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in manufacturing processes .

Mechanism of Action

The mechanism of action of p-toluenesulfonic acid, o-nitrophenyl ester involves its ability to act as an electrophile in various chemical reactions. The sulfonyl group is electron-withdrawing, making the ester carbon more susceptible to nucleophilic attack. This property is exploited in substitution and hydrolysis reactions, where the compound facilitates the formation of new bonds and functional groups .

Comparison with Similar Compounds

    p-Toluenesulfonic acid: A strong organic acid used as a catalyst in organic synthesis.

    o-Nitrophenol: A precursor in the synthesis of various organic compounds.

    p-Toluenesulfonyl chloride: A reagent used in the synthesis of sulfonate esters and amides.

Uniqueness: p-Toluenesulfonic acid, o-nitrophenyl ester is unique due to its combined properties of both p-toluenesulfonic acid and o-nitrophenol. This combination allows it to participate in a wide range of chemical reactions, making it a versatile and valuable compound in both research and industrial applications .

Properties

IUPAC Name

(2-nitrophenyl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5S/c1-10-6-8-11(9-7-10)20(17,18)19-13-5-3-2-4-12(13)14(15)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBPIGIEYBYSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30153659
Record name p-Toluenesulfonic acid, o-nitrophenyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226-48-8
Record name 2-Nitrophenyl 4-methylbenzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1226-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Toluenesulfonic acid, o-nitrophenyl ester
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Record name MLS002637951
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Record name p-Toluenesulfonic acid, o-nitrophenyl ester
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Record name TOLUENE-4-SULFONIC ACID 2-NITRO-PHENYL ESTER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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